![molecular formula C23H24FN5O2 B12365184 4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile is a complex organic compound that features a spirocyclic indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The key steps may include:
Formation of the spirocyclic indole core: This can be achieved through cyclization reactions involving indole derivatives and cyclopentane precursors.
Introduction of the fluorine and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Construction of the pyrimidine ring: This step involves the formation of the pyrimidine ring through condensation reactions with appropriate precursors.
Attachment of the hydroxyoxan-4-yl group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrimidine rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Compounds with similar spirocyclic indole structures.
Fluorinated pyrimidines: Compounds with fluorine-substituted pyrimidine rings.
Hydroxyoxan derivatives: Compounds with hydroxyoxan functional groups.
Uniqueness
The uniqueness of 4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C23H24FN5O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H24FN5O2/c1-13-23(5-2-3-6-23)16-8-14(9-17(24)21(16)27-13)20-15(10-25)11-26-22(29-20)28-18-4-7-31-12-19(18)30/h8-9,11,18-19,30H,2-7,12H2,1H3,(H,26,28,29)/t18-,19-/m1/s1 |
InChI Key |
MUDFZFOGNNFGCB-RTBURBONSA-N |
Isomeric SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4C#N)N[C@@H]5CCOC[C@H]5O |
Canonical SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4C#N)NC5CCOCC5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


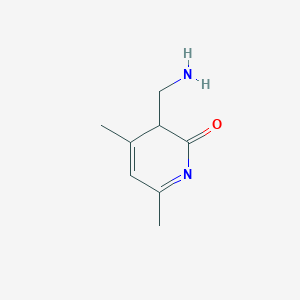
![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)
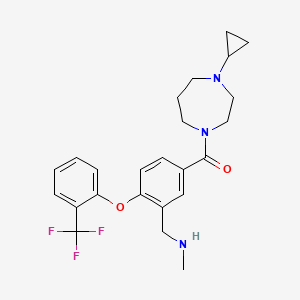
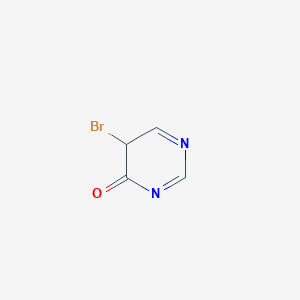
![dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)
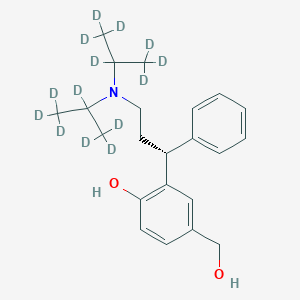
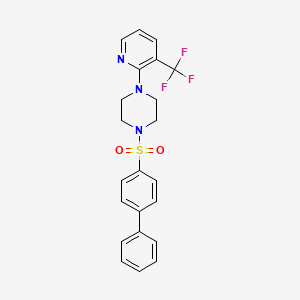
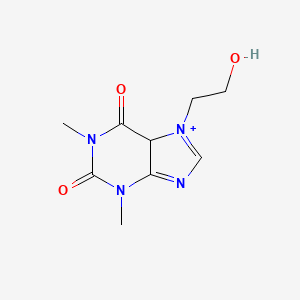
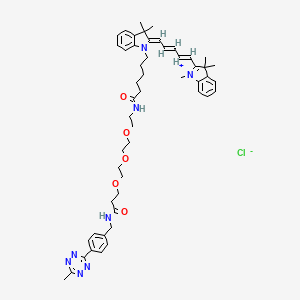

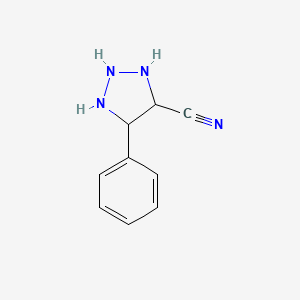
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
